

# Technical Support Center: Extraction of E104 (Quinoline Yellow) from Fatty Foods

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## Compound of Interest

Compound Name: E104

Cat. No.: B12383595

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This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the extraction of the food colorant **E104** (Quinoline Yellow) from fatty food matrices.

## Frequently Asked Questions (FAQs)

Q1: What is **E104** (Quinoline Yellow) and in which form is it typically found in foods?

A1: **E104**, or Quinoline Yellow, is a synthetic yellow food dye.[1][2] It exists in two forms: a water-soluble version (WS) and a spirit-soluble (SS) or alcohol-soluble version.[3][4] The form used in food is typically Quinoline Yellow WS, which is soluble in water due to the presence of sulfonate groups.[3][5][6][7] The spirit-soluble form is insoluble in water but soluble in various organic solvents.[3][8]

Q2: What are the main challenges when extracting **E104** from fatty foods?

A2: The primary challenge is the separation of the water-soluble **E104** from the lipid-rich matrix. Fatty foods can lead to the formation of emulsions during solvent extraction, which complicates the separation of the aqueous and organic phases.[9] Additionally, ensuring the complete extraction of the dye from the complex food matrix without degrading it requires careful selection of solvents and extraction conditions.

Q3: Which solvents are recommended for the extraction of **E104** from fatty foods?

A3: Since **E104** in food is the water-soluble form, a common approach is to use a combination of polar and non-polar solvents to simultaneously dissolve the fat and extract the dye. A mixture of chloroform and methanol is a standard choice for lipid extraction and can be adapted for this purpose.<sup>[10][11]</sup> The fat will dissolve in the non-polar solvent (chloroform), while the **E104** will be extracted into the polar solvent (methanol/water). Other less toxic solvent systems like hexane:isopropanol can also be considered.<sup>[12][13]</sup>

Q4: Can I use a simple water extraction for **E104** from fatty foods?

A4: While **E104** is water-soluble, a simple water extraction is often inefficient for fatty foods. The fat can encapsulate the dye, preventing its complete dissolution in water. An organic solvent or a mixture of solvents is typically required to first break down the fat matrix.

## Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Persistent Emulsion Formation	High concentration of fats and emulsifiers in the sample. Vigorous shaking during extraction.	- Gently invert the separation funnel instead of vigorous shaking. <a href="#">[9]</a> - Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase and break the emulsion. <a href="#">[9]</a> - Centrifuge the mixture to facilitate phase separation. <a href="#">[9]</a> - Filter the mixture through a glass wool plug. <a href="#">[9]</a>
Low Recovery of E104	Incomplete extraction from the fat matrix. Adsorption of the dye onto solid particles in the sample.	- Ensure the sample is thoroughly homogenized before extraction.- Increase the proportion of the polar solvent (e.g., methanol/water) in your extraction mixture.- Perform multiple, sequential extractions of the sample and combine the extracts.- Consider a pre-treatment step with an enzyme to break down the food matrix.
Presence of Fat in the Final Aqueous Extract	Incomplete phase separation. Mutual solubility of solvents.	- Allow the mixture to stand for a longer period to ensure complete separation.- Centrifuge the sample to achieve a sharper interface between the layers.- Perform a back-extraction of the aqueous phase with a non-polar solvent like hexane to remove residual lipids.

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Color Fading or Change in the Extract

Degradation of the E104 dye. pH sensitivity of the dye.

- Protect the sample and extracts from direct light and high temperatures. - Ensure the pH of the extraction medium is neutral or slightly acidic, as the color of some dyes can be pH-dependent.[14]

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## Experimental Protocol: Extraction of E104 from a Fatty Food Sample

This protocol is a general guideline based on the principles of the Folch method for lipid extraction.[10][11]

Materials:

- Homogenized fatty food sample
- Chloroform
- Methanol
- Deionized water
- 0.9% NaCl solution
- Separatory funnel
- Centrifuge and centrifuge tubes
- Rotary evaporator or nitrogen stream for solvent evaporation
- Spectrophotometer for quantification

Procedure:

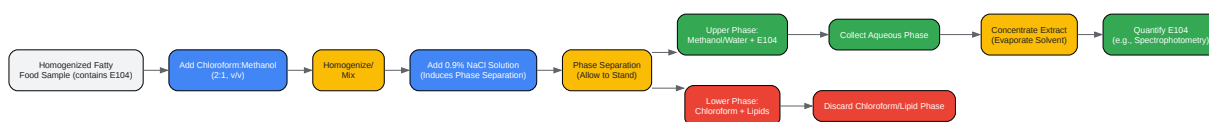
- **Sample Preparation:** Weigh approximately 5-10 g of the homogenized fatty food sample into a suitable container.
- **Solvent Addition:** Add a 2:1 (v/v) mixture of chloroform:methanol to the sample at a ratio of 20:1 (solvent:sample, v/w). For example, for 5 g of sample, add 100 mL of the chloroform:methanol mixture.
- **Homogenization:** Thoroughly mix the sample and solvent mixture using a high-speed homogenizer for 2-5 minutes to ensure complete disruption of the food matrix.
- **Phase Separation:**
  - Transfer the mixture to a separatory funnel.
  - Add 0.2 volumes of 0.9% NaCl solution (e.g., 20 mL for 100 mL of solvent mixture).
  - Gently invert the funnel several times to mix. Avoid vigorous shaking to prevent emulsion formation.
  - Allow the mixture to stand until two distinct phases are formed. The lower phase will be the chloroform layer containing the lipids, and the upper phase will be the methanol/water layer containing the **E104**.
- **Collection of Aqueous Phase:** Carefully drain the lower chloroform layer. Collect the upper aqueous phase containing the **E104**.
- **Re-extraction (Optional but Recommended):** To improve recovery, re-extract the chloroform phase with a small volume of a 1:1 methanol:water mixture. Combine the upper aqueous phases.
- **Concentration:** Remove the methanol and water from the collected aqueous phase using a rotary evaporator or a stream of nitrogen to concentrate the **E104** extract.
- **Quantification:** Re-dissolve the dried extract in a known volume of deionized water and determine the concentration of **E104** using a spectrophotometer at its maximum absorption wavelength (around 416 nm).[\[3\]](#)

## Data Presentation

Table 1: Solubility of Quinoline Yellow (E104) Forms

Solvent	Quinoline Yellow WS (E104)	Quinoline Yellow SS
Water	Soluble[5][6][7]	Insoluble[3]
Ethanol	Slightly Soluble[6]	Slightly Soluble[3]
Acetone	Insoluble	Soluble[3][8]
Chloroform	Insoluble	Soluble[3]
Benzene	Insoluble	Soluble[3][8]
Toluene	Insoluble	Soluble[3][8]

## Visualization



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Caption: Workflow for the extraction of **E104** from fatty foods.

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